Bbr 2577

Description

Berberine (BBR), a naturally occurring isoquinoline alkaloid, is primarily extracted from plants such as Berberis vulgaris and Coptis chinensis. Its chemical structure (C₂₀H₁₈NO₄⁺) and pharmacological properties have been extensively studied, with a CAS registry number of 2086-83-1 . BBR exhibits diverse biological activities, including antimicrobial, anti-inflammatory, and glucose/lipid metabolism regulation. Pharmacokinetic studies in Beagle dogs reveal its complex absorption profile: intravenous administration (100 mg) follows a two-compartment model with a terminal half-life (T₁/₂β) of 12.59 hours, while oral bioavailability remains low (<10 μg·L⁻¹ at 45 mg/kg), partly due to gastrointestinal side effects like vomiting and diarrhea . Mechanistically, BBR activates SIRT1, a NAD⁺-dependent deacetylase, enhancing antioxidant responses in diabetic models and modulating lipid metabolism in adipocytes .

Properties

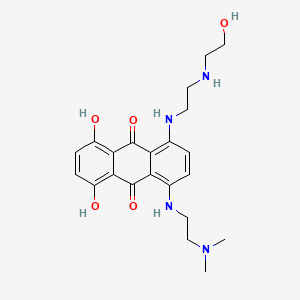

CAS No. |

134566-65-7 |

|---|---|

Molecular Formula |

C22H28N4O5 |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

1-[2-(dimethylamino)ethylamino]-5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione |

InChI |

InChI=1S/C22H28N4O5/c1-26(2)11-9-25-14-4-3-13(24-8-7-23-10-12-27)17-18(14)22(31)20-16(29)6-5-15(28)19(20)21(17)30/h3-6,23-25,27-29H,7-12H2,1-2H3 |

InChI Key |

UQIDOBATNIYRTE-UHFFFAOYSA-N |

SMILES |

CN(C)CCNC1=C2C(=C(C=C1)NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O |

Canonical SMILES |

CN(C)CCNC1=C2C(=C(C=C1)NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O |

Other CAS No. |

134566-65-7 |

Synonyms |

1-((2-(dimethylamino)ethyl)amino)-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione BBR 2577 BBR-2577 BBR2577 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Bbr 2577 involves several steps:

Starting Materials: The synthesis begins with the preparation of the anthracenedione core, which is typically derived from anthraquinone.

Amination: The anthracenedione core undergoes amination reactions to introduce the dimethylaminoethyl and hydroxyethylaminoethyl groups. This step often involves the use of reagents such as dimethylamine and hydroxyethylamine.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Potential Identification Errors

The term "Bbr 2577" may involve a typographical error or misinterpretation. For example:

-

DOWSIL™ 1-2577 is a silicone conformal coating used for printed circuit board (PCB) protection, with no documented chemical reactions in the provided sources .

-

BBr₃ (boron tribromide) is a known reagent in organic synthesis (e.g., demethylation), but it is unrelated to the identifier "2577" .

Chemical Reaction Methodologies in Search Results

While "this compound" is not identified, the sources highlight advanced reaction analysis techniques applicable to novel compounds:

2.1. Computational Reaction Modeling

-

DFT and MP2 methods are used to study boron-nitrogen dative bonds, including geometry optimization and bond dissociation energies .

-

Electric field effects on reaction pathways (e.g., HCN–BF₃ shortening B–N bonds by 0.735 Å in crystal environments) .

2.2. Experimental Energetics Measurement

-

Temperature Programmed Spectroscopy (TPS) enables precise measurement of activation barriers in surface reactions, validated by UWM chemists for catalysis studies .

Reaction Yield Prediction Frameworks

Machine learning models like ReaMVP predict yields for cross-coupling reactions (e.g., Buchwald-Hartwig amination) using datasets of 3,955–5,760 reactions . Key parameters include:

| Parameter | Buchwald-Hartwig Dataset | Suzuki-Miyaura Dataset |

|---|---|---|

| Reactions | 3,955 | 5,760 |

| Ligands | 4 | 12 |

| Solvents | Not specified | 4 |

| Split Method | Isoxazole additives | Ligand-based |

Recommendations for Further Research

-

Verify the compound’s correct nomenclature or CAS registry number.

-

Explore computational databases (e.g., Cambridge Structural Database) for structural analogs.

-

Utilize TPS or ReaMVP frameworks to model hypothetical reactions if synthetic pathways are proposed.

Scientific Research Applications

Bbr 2577 has several scientific research applications:

Chemistry: It is used as a dye and a reagent in various chemical reactions, including redox reactions and complexation studies.

Biology: The compound is used in biological assays to study enzyme activities and cellular processes. Its fluorescent properties make it useful in imaging and diagnostic applications.

Industry: The compound is used in the production of dyes and pigments, as well as in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of Bbr 2577 involves its interaction with DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. It also inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and repair. This inhibition leads to the accumulation of DNA breaks and ultimately induces cell death, making it a potential anticancer agent .

Comparison with Similar Compounds

Tables

Table 1. Pharmacokinetic Parameters of BBR in Beagle Dogs

| Route | Dose (mg) | T₁/₂β (h) | CL (L/h) | AUC (μg·h⁻¹·L⁻¹) |

|---|---|---|---|---|

| Intravenous | 100 | 12.59 | 60.70 | 1979.31 |

| Oral (45 mg/kg) | 45 | 34.82 | 2.64 | <10 |

Table 2. Comparative Lipid-Lowering Effects of BBR and RSV

| Treatment | TC Reduction (%) | LDL-C Reduction (%) | TG Reduction (%) |

|---|---|---|---|

| BBR alone | 25 | 30 | 35 |

| RSV alone | 20 | 25 | 30 |

| BBR + RSV | 35 | 40 | 45 |

Q & A

Basic: What are the critical physicochemical properties of Bbr 2577 that researchers must characterize prior to biological experimentation?

Methodological Answer:

- Perform elemental analysis to confirm molecular composition and purity (>95% recommended) .

- Use spectroscopic techniques (e.g., NMR, FTIR) to verify structural integrity and identify functional groups .

- Conduct solubility studies in biologically relevant solvents (e.g., DMSO, PBS) to determine working concentrations for assays .

- Measure stability under experimental conditions (e.g., pH, temperature) using HPLC or mass spectrometry .

Advanced: How can researchers resolve contradictory data on this compound’s efficacy across different in vivo models?

Methodological Answer:

- Apply meta-analysis to identify confounding variables (e.g., dosage regimens, animal strains) .

- Validate findings using orthogonal assays (e.g., biochemical vs. phenotypic readouts) to rule out assay-specific artifacts .

- Implement dose-response normalization to account for pharmacokinetic variability between models .

- Use Bayesian statistical models to quantify uncertainty and integrate prior evidence from related compounds .

Basic: What in vitro assays are most suitable for initial screening of this compound’s biological activity?

Methodological Answer:

- Prioritize target-based assays (e.g., enzyme inhibition kinetics) if this compound’s mechanism is hypothesized .

- For phenotypic screening, use high-content imaging to capture multiparametric cellular responses (e.g., apoptosis, morphology) .

- Include positive and negative controls (e.g., known inhibitors, solvent-only treatments) to validate assay robustness .

- Optimize Z’-factor scores (>0.5) to ensure assay reliability for high-throughput applications .

Advanced: How should researchers design experiments to investigate this compound’s off-target effects in complex biological systems?

Methodological Answer:

- Employ chemoproteomics (e.g., activity-based protein profiling) to map unintended interactions .

- Integrate transcriptomic data (RNA-seq) with pathway enrichment tools (e.g., GSEA) to identify dysregulated networks .

- Validate findings using CRISPR-based knockout models for putative off-target proteins .

- Apply systems pharmacology modeling to predict dose-dependent effects on secondary targets .

Basic: What documentation standards are required for reproducible synthesis of this compound?

Methodological Answer:

- Report reaction conditions in detail (e.g., temperature, catalyst loading, solvent ratios) .

- Include spectral data (1H/13C NMR, HRMS) as supplementary information with peak assignments .

- Disclose purification methods (e.g., column chromatography gradients, recrystallization solvents) .

- Provide batch-specific purity certificates using validated analytical protocols .

Advanced: What computational strategies are recommended for elucidating this compound’s molecular interactions?

Methodological Answer:

- Perform molecular docking with flexible side-chain algorithms (e.g., AutoDock Vina) to predict binding modes .

- Validate docking results using molecular dynamics simulations (≥100 ns trajectories) to assess stability .

- Combine free-energy perturbation (FEP) and MM/PBSA calculations to quantify binding affinities .

- Cross-reference predictions with mutagenesis data to identify critical binding residues .

Basic: How should researchers address batch-to-batch variability in this compound during long-term studies?

Methodological Answer:

- Establish quality control (QC) protocols for each synthesis batch (e.g., HPLC purity checks, NMR lot comparisons) .

- Use accelerated stability studies (40°C/75% RH for 6 months) to predict degradation profiles .

- Maintain archived samples under inert atmospheres (argon, −20°C) for retrospective analysis .

Advanced: What statistical frameworks are optimal for analyzing non-linear dose responses of this compound?

Methodological Answer:

- Fit data to Hill equation models to estimate EC50 and Hill coefficients .

- Apply Akaike Information Criterion (AIC) to compare sigmoidal vs. biphasic response models .

- Use bootstrapping to calculate confidence intervals for non-parametric datasets .

- Address heteroscedasticity with weighted least squares regression .

Basic: What ethical guidelines apply to preclinical testing of this compound in animal models?

Methodological Answer:

- Adhere to ARRIVE 2.0 guidelines for experimental design transparency .

- Obtain IACUC approval with justification for species selection and sample sizes .

- Implement humane endpoints (e.g., tumor volume limits, weight loss thresholds) to minimize suffering .

Advanced: How can multi-omics datasets be integrated to elucidate this compound’s polypharmacology?

Methodological Answer:

- Use multi-omics factor analysis (MOFA) to identify latent factors linking transcriptomic and proteomic changes .

- Apply network pharmacology tools (e.g., Cytoscape with STRING DB) to map compound-target-disease associations .

- Validate hypotheses with knockdown/overexpression experiments for hub nodes in interaction networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.